Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-
Description
Nomenclature and Chemical Classification
The compound is systematically named Urea (B33335), 3-(2-benzothiazolyl)-1,1-dimethyl- according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its molecular structure: a urea molecule substituted on one of its nitrogen atoms by a 1,1-dimethyl group and on the other nitrogen by a 2-benzothiazolyl group.
For ease of communication in agricultural and chemical contexts, it was commonly referred to as Benthiazuron. It was also known by its developmental code name, Bayer 60618, indicating its origin from the research and development pipeline of Bayer.
Chemically, Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- is classified as a substituted urea herbicide . This classification is based on the presence of the core urea structure with various substituents. Furthermore, due to the inclusion of the benzothiazole (B30560) heterocyclic ring system, it is also categorized as a benzothiazole derivative .
Table 1: Chemical Identification of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-
| Identifier | Value |
| IUPAC Name | 3-(2-benzothiazolyl)-1,1-dimethylurea |
| Common Name | Benthiazuron |
| CAS Number | 1929-88-0 |
| Chemical Formula | C10H11N3OS |
| Synonyms | Bayer 60618, Gatnon |
Historical Context of Academic Research and Significance in Plant Science
The development of substituted urea herbicides, including Benthiazuron, emerged in the period following World War II, a time of significant advancement in the field of synthetic organic chemistry and its application to agriculture. The discovery of the herbicidal properties of this class of compounds marked a pivotal moment in weed management, offering new tools for selective and non-selective vegetation control.
Benthiazuron was developed by Bayer and was primarily used as a pre-emergence herbicide. Its significance in plant science is intrinsically linked to its specific mode of action. Academic research has extensively documented that Benthiazuron, like other urea herbicides, is a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. researchgate.net
Detailed Research Findings on Mode of Action:
Photosynthesis in plants involves a complex series of reactions that convert light energy into chemical energy. A key component of this process is the electron transport chain, where Photosystem II plays a crucial role in water splitting and the initial capture of light energy.
Scientific studies have demonstrated that Benthiazuron binds to the D1 protein within the PSII complex. This binding action physically blocks the quinone (QB) binding site, thereby interrupting the flow of electrons from PSII. This disruption of the electron flow has several immediate and downstream consequences for the plant:
Inhibition of ATP and NADPH production: The blockage of electron transport prevents the generation of ATP (adenosine triphosphate) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which are essential energy-carrying molecules required for the Calvin cycle, where carbon dioxide is converted into sugars.
Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals. These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids.
Chlorophyll (B73375) degradation and necrosis: The oxidative stress and lack of energy production ultimately lead to the breakdown of chlorophyll, resulting in the characteristic symptoms of yellowing (chlorosis) and tissue death (necrosis) in susceptible plants.
The specificity of this mode of action was a significant focus of academic research, contributing to a deeper understanding of the photosynthetic process itself. By using herbicides like Benthiazuron as molecular probes, scientists were able to elucidate the structure and function of the various components of the photosynthetic apparatus.
While once a subject of active research and agricultural use, Benthiazuron is now largely considered an obsolete herbicide . The reasons for its decline in use are multifaceted and include the development of newer herbicides with improved efficacy, broader weed control spectrums, and more favorable environmental and toxicological profiles. The continuous drive for innovation in the agrochemical industry has led to the replacement of older compounds with more advanced and sustainable solutions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34365-21-4 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H11N3OS/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) |
InChI Key |
AMIJSEIHRANBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzothiazolyl Urea Compounds
Established Synthetic Pathways for Urea (B33335), 3-(2-benzothiazolyl)-1,1-dimethyl-
The preparation of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- can be achieved through several established synthetic methodologies for unsymmetrical ureas. A primary and widely utilized method involves the reaction of a substituted amine with an isocyanate or a reagent that can generate an isocyanate in situ. nih.gov
One of the most direct routes to Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- involves the reaction of 2-aminobenzothiazole (B30445) with dimethylcarbamoyl chloride . This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

In this reaction, the lone pair of electrons on the primary amine of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, leading to the formation of the urea linkage after the elimination of a chloride ion.
Alternative pathways to synthesize the target molecule and its analogs include:
Reaction of 2-benzothiazolyl isocyanate with dimethylamine: This method involves the initial formation of an isocyanate from 2-aminobenzothiazole , which is then reacted with dimethylamine . The isocyanate can be generated using reagents such as phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI).
Reaction of 2-aminobenzothiazole with N,N-dimethylcarbamoyl azide: This method offers an alternative to using carbamoyl (B1232498) chlorides and can proceed under milder conditions.
The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Design and Synthesis of Novel Benzothiazolyl Urea Derivatives and Analogs
The benzothiazole (B30560) urea scaffold serves as a versatile template for the design and synthesis of novel derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. mdpi.comekb.egijpbr.in
Researchers have extensively explored structural modifications of the benzothiazolyl urea core to enhance potency and selectivity for various biological targets. These modifications typically involve introducing different substituents on the benzothiazole ring or altering the substitution pattern on the urea nitrogen atoms.
Structure-activity relationship (SAR) studies have revealed key insights into the features that govern the biological activity of these compounds. mdpi.comrsc.org For instance, in the context of anticancer activity, substitutions at the 6-position of the benzothiazole ring with electron-withdrawing or lipophilic groups have been shown to enhance cytotoxic effects against various cancer cell lines. nih.gov
The following table summarizes some key structural modifications and their impact on biological activity:
| Position of Modification | Type of Substituent | Resulting Biological Activity |
| Benzothiazole Ring (Position 6) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Enhanced anticancer activity nih.gov |
| Benzothiazole Ring (Position 6) | Halogens (e.g., -F, -Cl) | Potent anticonvulsant properties ijpbr.in |
| Urea Moiety (N-1) | Aromatic rings with specific substitutions | Modulation of inhibitory activity against enzymes like 17β-HSD10 mdpi.com |
| Urea Moiety (N-3) | Introduction of bulky or heterocyclic groups | Varied effects on antimicrobial and anthelmintic activity nih.gov |
These findings guide medicinal chemists in the rational design of new benzothiazolyl urea derivatives with improved therapeutic potential. The synthesis of these analogs generally follows the established pathways described in section 2.1, utilizing appropriately substituted starting materials.
While Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- is an achiral molecule, the broader class of benzothiazolyl urea derivatives can possess chiral centers, and their stereochemistry can significantly influence biological activity. The introduction of chiral substituents, either on the benzothiazole nucleus or on the urea moiety, can lead to stereoisomers with distinct pharmacological profiles.
For instance, the spatial arrangement of substituents can affect the binding affinity of the molecule to its biological target. Although specific studies on the stereoselective synthesis of chiral analogs of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- are not extensively documented, the principles of asymmetric synthesis would be applicable. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.
The influence of the positional isomerism of substituents on the benzothiazole ring can also be considered a factor akin to stereochemical influences, as different substitution patterns can lead to significant variations in biological activity. For example, a substituent at the 4-position of the benzothiazole ring may impart different properties to the molecule compared to the same substituent at the 6-position due to steric and electronic effects.
Green Chemistry Principles in Synthetic Route Development
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods for the preparation of pharmacologically important molecules, including benzothiazole derivatives. mdpi.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.
Several green synthetic approaches have been applied to the synthesis of benzothiazoles and their derivatives:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. tandfonline.comscielo.brias.ac.inresearchgate.netijpbs.com This technique can be effectively employed for the synthesis of benzothiazolyl ureas, reducing energy consumption and the use of volatile organic solvents.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent use, recovery, and disposal. nih.govresearchgate.net Solid-state reactions or reactions using a minimal amount of a recyclable catalyst are examples of solvent-free approaches that can be adapted for the synthesis of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- .
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water, ethanol, or glycerol (B35011) is encouraged. researchgate.net These solvents are less toxic and have a lower environmental footprint compared to traditional chlorinated or aprotic polar solvents.
The application of these green chemistry principles not only makes the synthesis of benzothiazolyl urea compounds more sustainable but can also lead to more efficient and cost-effective manufacturing processes.
Mechanisms of Herbicidal Action in Plant Systems
Inhibition of Photosynthetic Electron Transport Chain
Herbicides containing a urea (B33335) functional group are well-documented inhibitors of photosynthesis. umn.eduunl.edulsuagcenter.com These compounds, including benzothiadiazole derivatives, disrupt the photosynthetic process by targeting specific components within the photosystem II (PSII) complex located in the chloroplasts of plant cells. umn.edu This interference with the vital energy-producing pathway can lead to a rapid cascade of toxic events within the plant.
The primary site of action for 3-(2-benzothiazolyl)-1,1-dimethyl-urea and related urea-based herbicides is the D1 protein within the Photosystem II reaction center. unl.edu These herbicides bind to a specific niche on the D1 protein, which is responsible for binding the mobile electron carrier plastoquinone (B1678516) (PQ). unl.edu By occupying this binding site, the herbicide competitively inhibits the binding of plastoquinone, thereby blocking the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. nih.gov This blockage of the electron flow effectively halts the linear electron transport chain, preventing the production of ATP and NADPH, which are essential for carbon dioxide fixation and the synthesis of sugars. unl.edu
The inhibition of electron transport at PSII leads to an accumulation of highly energized chlorophyll (B73375) molecules. lsuagcenter.compressbooks.pub This excess energy, unable to be dissipated through the normal photosynthetic pathway, can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. unl.edunih.gov These ROS are highly destructive and cause peroxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to rapid cellular damage and necrosis. unl.edu
Table 1: Herbicidal Families that Inhibit Photosystem II
| Herbicide Family |
| Triazine |
| Triazinone |
| Phenylurea |
| Benzothiadiazole |
| Nitrile |
| Phenyl-carbamate |
This table is based on information from the University of Minnesota Extension on photosynthesis inhibitor herbicides. umn.edu
The disruption of the photosynthetic electron transport chain by 3-(2-benzothiazolyl)-1,1-dimethyl-urea has profound consequences for the structure and function of chloroplasts. The sustained inhibition of PSII and the resulting photooxidative stress can lead to the degradation of key photosynthetic proteins, including the D1 protein itself. nih.gov This damage to the core machinery of photosynthesis further exacerbates the inhibitory effect.
Ultrastructural studies on plants treated with PSII-inhibiting herbicides have revealed significant damage to the thylakoid membranes within the chloroplasts. researchgate.net The generation of reactive oxygen species leads to lipid peroxidation, which compromises the integrity of these membranes. researchgate.net This can result in the swelling and disorganization of the grana stacks and ultimately, the complete breakdown of the internal chloroplast structure, leading to a loss of photosynthetic capacity. researchgate.net
Impact on Chlorophyll Biosynthesis and Pigment Ratios
A prominent symptom of plants treated with PSII-inhibiting herbicides is chlorosis, or the yellowing of leaves, which indicates a disruption in chlorophyll content. umn.edu While the primary action of 3-(2-benzothiazolyl)-1,1-dimethyl-urea is the inhibition of electron transport, the subsequent photooxidative stress directly impacts chlorophyll and other pigments. lsuagcenter.com
Disruption of Plant Cell Division and Growth
The disruption of key cellular processes such as photosynthesis and microtubule formation inevitably impacts the progression of the cell cycle. Herbicides that inhibit these fundamental processes can cause cells to arrest at various checkpoints in the cell cycle. For instance, the inhibition of processes vital for cell growth and division can trigger cell cycle arrest, preventing the plant from developing further. nih.gov Some urea-based compounds have been observed to induce cell cycle arrest, although the precise molecular mechanisms in plants are often complex and can be an indirect consequence of the primary herbicidal action. nih.gov
General herbicidal action often involves a range of physiological and metabolic disruptions within susceptible plants. These can include, but are not limited to, interference with photosynthesis, disruption of hormonal balance, induction of oxidative stress, and alterations in nutrient uptake and metabolism. However, without specific studies on Benthiazuron, any detailed discussion of its impact would be speculative.
Unfortunately, repeated and targeted searches did not yield any specific data, research findings, or data tables related to the broader physiological and metabolic impact of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- on plants. Therefore, the requested article with detailed, scientifically accurate content and data tables for the specified section cannot be generated at this time due to the lack of available scientific information.
Environmental Fate, Transport, and Transformation
Sorption Dynamics in Environmental Matrices
Sorption, which includes both adsorption to surfaces and absorption into matrices, is a critical process that controls the concentration of Urea (B33335), 3-(2-benzothiazolyl)-1,1-dimethyl- in the soil solution, thereby influencing its bioavailability, transport, and degradation.
The binding of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- to soil particles is a time-dependent process. Research on its adsorption kinetics in various agricultural soils demonstrates that the process is initially rapid, reaching an apparent equilibrium within approximately two hours. researchgate.net The kinetic data for this compound's adsorption align with a hyperbolic model and can be described by a second-order reaction. researchgate.net The maximum adsorbed amounts in studies of natural soils have been observed to range from 32 to 145 micrograms per gram (µg/g). researchgate.net
The rate constants for the adsorption process are considered relatively low, a phenomenon attributed to the combined effects of diffusion and adsorption. researchgate.net While adsorption can be rapid, desorption is often a slower, hysteretic process, meaning the compound does not release from the soil as readily as it binds. Studies on related benzothiazole (B30560) compounds show that desorption can be influenced by the compound's concentration and hydrophobicity, with hysteresis increasing at higher concentrations. researchgate.net
To mathematically describe the equilibrium phase of sorption, various isotherm models are employed. mdpi.comsemanticscholar.org The Langmuir model typically assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applied to heterogeneous surfaces with a non-uniform distribution of adsorption energies. brieflands.comtaylors.edu.my
The adsorption of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- has been shown to fit the Freundlich model exceptionally well, with high correlation coefficients (r ≥ 0.998). researchgate.net The Freundlich isotherm is expressed as:
Cs = KfCe1/n
where Cs is the amount of compound adsorbed per unit mass of soil, Ce is the equilibrium concentration of the compound in solution, Kf is the Freundlich affinity coefficient, and 1/n is the Freundlich exponent, which indicates the nonlinearity of the adsorption. researchgate.net For Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-, Kf values have been reported to range from 5.3 to 82.1 cm³/g, and the 1/n exponent values range from 0.66 to 0.73, indicating a nonlinear, L-type isotherm where sorption sites become progressively saturated as the concentration increases. researchgate.net
| Parameter | Reported Range | Significance |
|---|---|---|
| Freundlich Affinity Coefficient (Kf) | 5.3 - 82.1 cm³/g | Indicates the capacity of the soil to adsorb the compound. Higher values mean greater adsorption. |
| Freundlich Exponent (1/n) | 0.66 - 0.73 | Describes the intensity of adsorption. A value less than 1 indicates favorable adsorption and chemical heterogeneity of sorption sites. |
The extent of sorption is not uniform across all environments but is strongly influenced by the specific properties of the soil.
Organic Matter: Soil organic matter (OM) is identified as the principal component responsible for the adsorption of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-. researchgate.net A strong positive linear correlation has been established between the Freundlich affinity coefficient (Kf) and the organic matter content of soils. researchgate.net The addition of exogenous organic matter, such as peat, to soils has been shown to significantly increase their adsorption capacity for this compound. researchgate.net The heterogeneous and structurally diverse nature of stable soil organic matter provides a wide range of binding sites for organic contaminants. nih.gov
pH: Soil pH can significantly alter sorption processes by affecting the surface charge of soil colloids and the chemical speciation of the compound. nih.govnih.gov For Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-, experiments have shown that a decrease in soil pH is associated with an increased adsorption capacity. researchgate.net In acidic soils, the persistence of certain pesticides has been observed to be higher, which can be linked to stronger adsorption. nih.govresearchgate.net
Clay Content: Clay minerals contribute significantly to the sorption of organic compounds due to their large surface area and charged surfaces. frontiersin.org While organic matter is the primary driver for Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- sorption, clay content is also a crucial factor. researchgate.net For other organic compounds, adsorption has been found to be better correlated with clay content than with organic matter. nih.gov The type of clay is also important; 2:1 type clays like montmorillonite have a much higher sorption capacity for some organic pollutants than 1:1 clays like kaolinite. frontiersin.org
Soil Type: The integrated effect of organic matter, pH, and clay content results in different sorption behaviors across various soil types. Studies comparing allophanic soils (derived from volcanic ash) with nonallophanic soils show distinct differences in their capacity to adsorb Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-. researchgate.net
| Soil Type | Maximum Adsorbed Amount (Xmax) (µg/g) | Freundlich Coefficient (Kf) (cm³/g) | Primary Influencing Factor |
|---|---|---|---|
| Allophanic | Data varies; generally high | Relatively high | Volcanic ash content, Organic Matter |
| Nonallophanic | 32 - 145 | 5.3 - 82.1 | Organic Matter, Clay Content |
Over time, a fraction of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- and its metabolites can become tightly bound to the soil matrix, forming nonextractable residues (NER), also known as bound residues. researchgate.net The stability of this compound in soil is partly attributed to its rapid binding to the soil colloidal complex and its incorporation into stable humus components like humic acids and humins. researchgate.net
The formation of NER is a multi-stage process that begins with initial sorption and sequestration, followed by microbial and chemical processes that integrate the residues into the humic matrix. pfmodels.orgnih.gov This process can be viewed as having a "formation step," where the proportion of NER increases, followed by a "maturation stage." pfmodels.org During maturation, the proportion of NER may stabilize, continue to increase slowly, or begin to decrease as residues are released. pfmodels.org The release of these bound residues is generally very slow, and only a small percentage of the total NER pool may become bioavailable over time. pfmodels.orgnih.gov The chemical structure of the pesticide plays a role, with compounds containing reactive groups like anilines or phenols tending to form a larger proportion of NER. nih.gov
Adsorption and Desorption Kinetics and Equilibria
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as chemical reactions with water (hydrolysis) or transformation by light energy (phototransformation).
Phototransformation, or photodegradation, is a significant abiotic pathway for the degradation of many pesticides, particularly in aqueous environments and on soil surfaces. For phenylurea herbicides, a class to which Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- belongs, phototransformation can occur efficiently under natural sunlight. nih.gov The process involves the breakdown of molecules by direct or indirect absorption of solar radiation energy. nih.gov
The kinetics of photodegradation are influenced by several factors, including the chemical structure of the compound, its concentration, and the composition of the environmental matrix. nih.gov In water, the presence of photosensitizing substances such as nitrates, nitrites, and humic substances can accelerate the degradation process. nih.govnih.gov The degradation rates for herbicides in water often follow pseudo-first-order kinetics. researchgate.net
Photodegradation is generally faster on soil surfaces than in water. researchgate.net However, the presence of humic substances in water can sometimes reduce degradation rates compared to distilled water, while increased organic matter in soil can accelerate degradation. researchgate.net The pH of the water can also affect phototransformation rates; for the related herbicide Diuron (B1670789), degradation rates increased with a pH increase from 5 to 9. geochemical-journal.jp
Phototransformation Processes
Direct Photolysis Kinetics and Quantum Yields
Direct photolysis involves the absorption of light by the Methabenzthiazuron molecule itself, leading to its decomposition. Studies on the photodegradation of Methabenzthiazuron (MBTU) under simulated solar conditions have determined its kinetics and efficiency. In aerated aqueous solutions, the direct photolysis of MBTU proceeds with a quantum yield (Φ) of 2.5×10⁻² and a half-life (t₁/₂) of 1.4 hours under specific experimental conditions nih.gov. The quantum yield represents the efficiency of the photon-induced degradation process.
Interactive Table: Direct Photolysis Kinetic Data for Methabenzthiazuron
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 2.5×10⁻² | Aerated aqueous solution, irradiation at 365 nm | nih.gov |
| Half-life (t₁/₂) | 1.4 hours | Aerated aqueous solution, irradiation at 365 nm | nih.gov |
Indirect Photolysis Mechanisms (e.g., Sensitization by Nitrate, Humic Substances, Photocatalysts like TiO₂)
Indirect photolysis, often a more significant degradation pathway in natural waters, is facilitated by photosensitizers that absorb light and produce reactive chemical species that then degrade the target compound.
Sensitization by Nitrate: Nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, common in surface waters, are known to be potent photosensitizers. Upon irradiation with artificial solar light, these ions generate highly reactive hydroxyl radicals (•OH). The presence of nitrate ions (at 0.1 mM) has been shown to accelerate the degradation rate of Methabenzthiazuron (at 1 µM) by a factor of 10 nih.gov. This significant increase highlights the crucial role of nitrate in the environmental phototransformation of this herbicide.
Humic Substances: Humic substances (HS), which constitute a major fraction of dissolved organic matter (DOM) in aquatic environments, can also act as photosensitizers nih.govresearchgate.net. Upon absorbing sunlight, HS can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals, which can contribute to the degradation of pesticides nih.govresearchgate.net. However, the role of HS is complex; they can also inhibit photolysis by acting as a light screen, reducing the amount of light available to the pesticide, or by quenching the reactive species they produce nih.gov.
Photocatalysts like TiO₂: Titanium dioxide (TiO₂) is a well-studied semiconductor photocatalyst used for environmental remediation mdpi.com. When irradiated with UV light, TiO₂ generates electron-hole pairs mdpi.commdpi.com. These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals, which can effectively mineralize a wide range of organic pollutants, including urea-based herbicides mdpi.commdpi.com. The efficiency of TiO₂ photocatalysis makes it a promising technology for the treatment of water contaminated with compounds like Methabenzthiazuron.
Identification and Characterization of Photodegradation Products (e.g., Hydroxylation, Ring Cleavage, Photodimerization)
The photodegradation of Methabenzthiazuron results in a variety of transformation products, indicating multiple reaction pathways.
In the presence of Nitrate/Nitrite: The photo-induced degradation sensitized by nitrate or nitrite is highly non-specific and leads to numerous intermediate products nih.gov. The primary attacks involve the oxidation of both the benzothiazole ring system and the dimethylurea side chain. The initial step is often the hydroxylation of the aromatic ring nih.gov. Further oxidation leads to the cleavage of the benzene ring, forming dialdehydic, diacidic, and anhydric compounds nih.gov. The degradation of the side chain proceeds through demethylation and subsequent loss of the carbamoyl (B1232498) group (CO-NH₂) nih.gov. Nitration of the aromatic ring is observed as a minor process nih.gov.
In Photocatalytic Systems: In a photocatalytic system using decatungstate anion, the primary degradation steps involve two main processes: electron transfer and hydrogen atom abstraction nih.gov. Electron transfer leads to the hydroxylation of the aromatic ring, forming OH-MBTU isomers nih.gov. The hydrogen atom abstraction pathway results in the formation of benzthiazuron and a demethylated product nih.gov. These initial products can undergo further secondary oxidation reactions nih.gov.
Interactive Table: Identified Photodegradation Products of Methabenzthiazuron
| Degradation Condition | Primary Mechanism(s) | Identified Products/Product Classes | Reference |
| Nitrate/Nitrite Sensitization | Oxidation by •OH radicals | Hydroxylated ring products, Dialdehydes, Diacids, Anhydrides, Demethylated side-chain products | nih.gov |
| Decatungstate Photocatalysis | Electron transfer, H-atom abstraction | OH-MBTU isomers, Benzthiazuron, Demethylated product | nih.gov |
Influence of Environmental Parameters on Photodegradation
The rate and extent of photodegradation are highly dependent on various environmental parameters.
Light Intensity: As a photochemical process, the rate of photodegradation is directly influenced by the intensity of the light source. Higher light intensity generally leads to a faster degradation rate, as more photons are available to be absorbed by the target molecule or photosensitizers.
pH: The pH of the aqueous medium can exert a significant influence on photolytic processes nih.gov. It can affect the chemical form (protonated or deprotonated) of the pesticide and the surface charge of photocatalysts like TiO₂, thereby influencing adsorption and reaction rates mdpi.comnih.gov. For many pesticides, degradation rates are favored under specific pH conditions, which can alter the by-products formed nih.gov.
Dissolved Oxygen: The presence of dissolved oxygen is a critical factor, particularly in indirect and photocatalytic processes. In the photocatalysis of Methabenzthiazuron, oxygen was found to be essential; its absence resulted in a twofold inhibition of the degradation rate and an interruption of the photocatalytic cycle nih.gov. Oxygen acts as an electron acceptor, preventing the recombination of electron-hole pairs in photocatalysis and participating in the formation of superoxide (B77818) radicals, another key ROS mdpi.comfortunejournals.com.
Chemical Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. It is a primary abiotic degradation pathway for many pesticides in aquatic and soil environments.
For Methabenzthiazuron, aqueous hydrolysis is a very slow process. At 20°C and a neutral pH of 7, the hydrolysis half-life (DT₅₀) is estimated to be 365 days, classifying it as very persistent against hydrolysis under these conditions herts.ac.uk.
pH and Temperature Dependence of Hydrolytic Degradation
The kinetics of hydrolysis are strongly dependent on pH and temperature.
pH Dependence: The hydrolysis of many pesticides, including sulfonylureas which share a similar bridge structure, is pH-dependent, often proceeding much faster in acidic or basic media than under neutral conditions usu.eduusda.gov. For every one-point increase in pH above 7, the rate of alkaline hydrolysis can increase tenfold for susceptible pesticides usu.edunichino.uk. While specific data for Methabenzthiazuron across a wide pH range is limited, this general principle suggests that its stability would decrease significantly in strongly acidic or alkaline waters.
Temperature Dependence: The rate of chemical reactions, including hydrolysis, generally increases with temperature usu.eduusda.gov. Studies on other herbicides have confirmed that hydrolysis rates increase as the temperature rises usda.gov. The degradation half-life of a pesticide is therefore always linked to a specific temperature msu.edu.
Biotic Degradation and Microbial Metabolism
The breakdown of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-, commonly known as Metamitron, in the environment is predominantly a biological process driven by soil microorganisms. kpu.ca These organisms utilize the herbicide as a source of carbon and energy, transforming it into simpler, less harmful compounds.
A variety of microbial species have been identified as capable of degrading Metamitron. Bacteria, in particular, play a significant role in its biotransformation.
Rhodococcus sp. : Several studies have highlighted the genus Rhodococcus as a key player in Metamitron degradation. A novel strain, Rhodococcus sp. MET, was isolated from contaminated soil and demonstrated the ability to use Metamitron as its sole source of carbon and energy. researchgate.net Another isolate, identified as a Rhodococcus sp., was capable of degrading the herbicide within 24 hours at 25°C. nih.gov This genus is noted for its broad metabolic versatility and persistence in various environments, allowing it to break down complex and toxic organic molecules. researchgate.netnih.gov
Arthrobacter sp. : Research has also identified Arthrobacter species, such as DSM 20369, as being involved in the degradation of this triazinone herbicide. acs.org
Bacterial Consortia : In many cases, a consortium of different bacteria works together to break down contaminants. A bacterial consortium designated B2R, which includes Rhodococcus rhodochrous AQ1, Bacillus cereus SU-1, and Bacillus velezensis OS-2, has been shown to be effective in degrading various herbicides. researchgate.netacs.org While general pesticide-degrading capabilities are noted for genera like Pseudomonas, specific studies have strongly focused on Rhodococcus for Metamitron degradation. rovedar.comopenaccesspub.org
Microbes employ several enzymatic reactions and metabolic pathways to break down the Metamitron molecule. The degradation can proceed through different routes, primarily involving the cleavage of the triazinone and phenyl rings. researchgate.net
Two primary degradation pathways have been proposed based on studies of Rhodococcus sp. and soil microcosm experiments:
The Desamino-Metamitron Route : This pathway is considered relevant during the initial growth metabolism of the microorganisms. nih.govresearchgate.net
The "Rhodococcus Route" : This pathway appears to be more prominent in later phases of biodegradation, possibly related to starvation conditions. It is characterized by a high relevance of the pyruvate pathway, which is geared towards biomolecule synthesis. nih.govresearchgate.net
The enzymatic processes involved in these pathways include:
Hydrolysis and Deamination : Genome analysis of Rhodococcus sp. MET suggests the involvement of enzymes such as hydrolase and deaminase. researchgate.net
Decarboxylation and Hydroxylation : Decarboxylase and hydroxylase are also implicated in the breakdown process, facilitating the cleavage of the herbicide's rings. researchgate.net
Dehydrogenation : The action of dehydrogenase enzymes is another key step proposed in the metabolic pathway. researchgate.net
These enzymatic actions effectively dismantle the herbicide's chemical structure, leading to its eventual mineralization.
Mineralization is the complete degradation of an organic compound to its inorganic components, such as carbon dioxide (CO₂), water, and mineral salts. Studies using isotopically labeled Metamitron have provided detailed insights into its ultimate fate and integration into the carbon cycle.
In a soil microcosm study using ¹³C-labeled Metamitron, rapid mineralization was observed in the biotic system. nih.govresearchgate.net Over a period of 80 days, 60% of the initial ¹³C-labeled Metamitron was converted to ¹³CO₂. nih.govresearchgate.net In contrast, the CO₂ evolution in abiotic control experiments was only 7.4%, highlighting the critical role of microbial activity. nih.govresearchgate.net
The research also demonstrated that the carbon from the Metamitron molecule was incorporated into the microbial biomass. nih.govresearchgate.net The ¹³C label was found in microbial amino acids, which were then stabilized within the soil's organic matter. This process forms what are known as biogenic non-extractable residues (bioNER), which are considered harmless. nih.govresearchgate.net The distribution of the ¹³C label between CO₂ and these biogenic residues indicates a near-complete biodegradation of the herbicide. nih.govresearchgate.net
Table 1: Mineralization of ¹³C-Metamitron in Soil Microcosms over 80 Days
| System | Percentage of Initial ¹³C Mineralized to ¹³CO₂ | Fate of Remaining ¹³C |
|---|---|---|
| Biotic (with microbes) | 60% | Incorporated into microbial amino acids and stabilized in soil organic matter (Biogenic Residues) |
| Abiotic (sterile control) | 7.4% | Remained largely undegraded |
The rate and extent of Metamitron's microbial degradation are significantly influenced by various environmental factors. Optimal conditions can enhance microbial activity, leading to faster breakdown of the herbicide.
Temperature : Temperature has a profound effect on degradation rates. Laboratory studies have shown that as temperature increases, the half-life of Metamitron decreases significantly. For instance, in one study, the half-life decreased from 40 days at 10°C to just 7.5 days at 30°C. researchgate.net Another study found that increasing the temperature from 25°C to 35°C enhanced the degradation efficiency of a bacterial consortium. nih.gov
Soil Moisture : Water content in the soil is crucial for microbial function. An increase in soil moisture from 15% to 29% resulted in the degradation half-life of Metamitron decreasing from 46 days to 21 days at a constant temperature of 10°C. researchgate.net
pH : The pH of the medium can directly affect microbial cell growth and metabolic activity. nih.gov Studies on bacterial consortia have shown that degradation can occur over a range of pH values, with efficiency increasing as the pH moves from acidic (pH 6) to neutral or slightly alkaline (pH 8). nih.gov
Nutrient Availability : The presence of additional sources of carbon and nitrogen can affect the rate of degradation. For Rhodococcus sp., Metamitron was degraded less rapidly when it was the sole source of both carbon and nitrogen compared to when other nutrients were available. nih.gov
Table 2: Effect of Temperature and Soil Moisture on Metamitron Half-Life
| Factor | Condition | Degradation Half-Life (t½) in Days | Source |
|---|---|---|---|
| Temperature (at 22% soil moisture) | 10°C | 40 | researchgate.net |
| 30°C | 7.5 | researchgate.net | |
| Soil Moisture (at 10°C) | 15% | 46 | researchgate.net |
| 29% | 21 | researchgate.net |
Environmental Mobility and Leaching Potential
The mobility of a herbicide in the soil determines its potential to move from the application site and contaminate other environmental compartments, particularly groundwater.
Metamitron is highly soluble in water and exhibits mobility in the soil profile, indicating a potential to leach into groundwater. regulations.govherts.ac.uk The extent of this movement is influenced by factors like soil type, organic matter content, and the amount of water passing through the soil. researchgate.net
Lysimeter studies, which simulate field conditions, have provided direct evidence of Metamitron's leaching potential. researchgate.net
Under normal watering conditions, Metamitron was detected at a depth of 60 cm seven days after application and reached 120 cm by day 14. researchgate.netscispace.com
In a scenario simulating a heavy spring rain event (151 mm of water applied four days after treatment), approximately 10% of the applied Metamitron moved below a depth of 120 cm. researchgate.netscispace.com
This marked movement suggests that Metamitron should be considered a potential groundwater pollutant, especially in irrigated croplands or areas with high rainfall shortly after application. researchgate.netregulations.gov The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, for Metamitron is calculated at 2.16, which places it in a transitional state between a low and high leaching risk. herts.ac.uk While its rapid dissipation in field lysimeters (half-life of 4-8 days) can partially mitigate this risk, the potential for contamination remains a concern under specific environmental conditions. researchgate.net
Vaporization and Atmospheric Transport Studies
Environmental Persistence and Half-Life Determination
In laboratory studies, the degradation of Benthiavalicarb-isopropyl (B606019) in two different soil types, Ushiku soil and Kakegawa soil, was investigated under both upland and flooded conditions. The half-life of the compound was found to be less than 11 days in both soil types and under both moisture regimes. Another source indicates a biodegradation half-life in soil ranging from 11 to 19 days, suggesting that microbial degradation is a significant pathway for its dissipation. In contrast, a peer review by the European Food Safety Authority (EFSA) characterized Benthiavalicarb-isopropyl as exhibiting moderate persistence in soil during laboratory incubations. The persistence of a pesticide in the environment is often categorized based on its half-life, with half-lives of less than 16 days considered to indicate low persistence, 16 to 59 days as moderate, and over 60 days as high persistence.
The dissipation of Benthiavalicarb-isopropyl from the environment is a result of various processes including microbial degradation, chemical hydrolysis, and photolysis.
In soil, the primary mechanism of dissipation appears to be microbial degradation. Laboratory studies have identified five major degradation products in addition to the mineralization of the compound to carbon dioxide. The proposed degradation pathway begins with the hydrolytic cleavage of the amide bond.
In the aquatic environment, Benthiavalicarb-isopropyl is not expected to adsorb significantly to suspended solids and sediment, based on its Koc values which range from 121 to 258. The compound is also reported to be stable to hydrolysis. Volatilization from water surfaces is not considered a major dissipation pathway. While it is not expected to persist in soils, some sources suggest it could be more persistent in aqueous systems under certain conditions.
Half-life of Benthiavalicarb-isopropyl in Soil
| Soil Type | Conditions | Half-life (days) | Source |
|---|---|---|---|
| Ushiku Soil | Upland | <11 | nih.gov |
| Ushiku Soil | Flooded | <11 | nih.gov |
| Kakegawa Soil | Upland | <11 | nih.gov |
| Kakegawa Soil | Flooded | <11 | nih.gov |
| General Soil | Biodegradation | 11-19 |
Specific research on the impact of agricultural practices such as soil solarization on the persistence of Benthiavalicarb-isopropyl has not been identified in the reviewed scientific literature.
However, soil solarization is a non-chemical method of pest and pathogen control that involves covering moist soil with transparent polyethylene sheets during periods of high solar radiation. This practice leads to a significant increase in soil temperature, which can accelerate the degradation of some pesticides. The elevated temperatures can enhance both microbial and chemical degradation processes in the soil. Studies on other fungicides have shown that solarization can enhance their dissipation rates compared to non-treated soils. The effectiveness of solarization in reducing pesticide persistence is dependent on the specific chemical properties of the pesticide, soil type, and the duration and intensity of the solarization period. Given the role of microbial activity in the degradation of Benthiavalicarb-isopropyl, it is plausible that the increased soil temperatures and altered microbial community dynamics resulting from soil solarization could influence its persistence. However, without specific studies, the precise effect of this agricultural practice on the half-life of Benthiavalicarb-isopropyl remains undetermined.
Advanced Analytical Methodologies for Environmental and Biological Research
Sample Preparation and Extraction Techniques
The initial and most critical stage in the analysis of "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" is the effective extraction and clean-up of the sample. The choice of technique depends on the sample matrix (e.g., water, soil, biological tissue) and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and purification of analytes from liquid samples. For compounds similar to the benzothiazole (B30560) family in aqueous matrices, mixed-mode SPE cartridges are particularly effective. nih.gov These cartridges can feature sorbents with both reversed-phase and ion-exchange functionalities, allowing for enhanced selectivity. nih.gov For instance, a MAX (Mixed-Mode Anion Exchange) cartridge, which is based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups, facilitates reversed-phase interactions combined with ionic exchange to concentrate analytes. nih.gov In the analysis of benzothiazoles in human urine, both SPE and Liquid-Liquid Extraction (LLE) have been successfully applied, demonstrating comparable efficiencies. acs.org
LLE, a traditional yet effective method, involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com The selection of the organic solvent is crucial for achieving high extraction efficiency. For the analysis of various benzothiazoles in industrial wastewater, a liquid-liquid extraction with ethyl acetate and toluene at a controlled pH has proven effective. ucdavis.edu Recent advancements focus on the use of "green solvents," such as ionic liquids and deep eutectic solvents, to minimize the environmental impact of extraction processes. mdpi.comresearchgate.net
Table 1: Example Extraction Conditions for Benzothiazole and Urea (B33335) Derivatives
| Technique | Analyte Class | Matrix | Sorbent/Solvent | Eluent/Extraction Solvent | Reference |
| SPE | Benzothiazoles | Aqueous | Mixed-mode MAX cartridge | Methanol-acetone (7:3, v/v) | nih.gov |
| SPE | Phenylureas | Water | C18 | Methanol | newpaltz.k12.ny.us |
| LLE | Benzothiazoles | Industrial Wastewater | N/A | Ethyl acetate and Toluene | ucdavis.edu |
| LLE | Benzothiazoles | Human Urine | N/A | Not Specified | acs.org |
For solid environmental and biological samples, such as soil, sediment, or tissue, more exhaustive extraction techniques are required. Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient method that utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process. mdpi.com This technique reduces solvent consumption and extraction time compared to traditional methods like Soxhlet. mdpi.com ASE has been successfully adapted for the extraction of 2-aminobenzothiazole (B30445) from indoor dust samples, where a stainless steel extraction cell is filled with the sample and diatomaceous earth, followed by extraction with ethyl acetate at elevated temperature and pressure. nih.gov This approach ensures a thorough extraction of the analyte from the complex solid matrix. nih.gov
Chromatographic Separation Techniques
Following extraction and clean-up, chromatographic techniques are employed to separate the target analyte, "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-," from other co-extracted compounds.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation of phenylurea compounds, which are often thermally unstable and thus unsuitable for Gas Chromatography. newpaltz.k12.ny.us The separation is typically achieved using a reversed-phase column, such as a C18 column. newpaltz.k12.ny.usmdpi.com The mobile phase commonly consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and water, often with an acid modifier such as formic acid to improve peak shape and resolution. mdpi.commac-mod.com
Detection is frequently performed using an Ultraviolet (UV) detector or a Diode Array Detector (DAD). A DAD, also known as a Photodiode Array (PDA) detector, offers the significant advantage of acquiring the entire UV-visible spectrum for each point in the chromatogram. semanticscholar.orgmdpi.com This capability is invaluable for confirming the identity of the analyte, assessing peak purity, and selecting the optimal wavelength for quantification to maximize sensitivity. semanticscholar.orgphcog.com The benzothiazole moiety provides a strong chromophore, making UV-based detection a sensitive option for this class of compounds.
Table 2: Typical HPLC-DAD/UV Conditions for Related Compounds
| Analyte Class | Column | Mobile Phase | Detection Wavelength | Reference |
| Phenylurea Herbicides | C18 | Acetonitrile / Water | UV (Wavelength not specified) | newpaltz.k12.ny.us |
| Neonicotinoids | Kinetex C18 | Acetonitrile / Water with 0.2% Formic Acid | 260 nm | mdpi.com |
| Urea & Impurities | Mixed-mode | Not Specified | UV (Wavelength not specified) | nih.gov |
| Benzothiazoles | RP-18 | Acetonitrile / Water | Variable Wavelengths | ucdavis.edu |
Direct analysis of urea derivatives by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. newpaltz.k12.ny.us Phenylurea compounds, for example, tend to degrade at the high temperatures required for GC analysis. newpaltz.k12.ny.us Therefore, GC is generally not the preferred method.
However, for specific applications, GC analysis may be possible following a derivatization step. researchgate.net Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation. researchgate.net Common derivatization reactions include alkylation, acylation, or silylation, which target active hydrogen groups (-NH) in the urea structure. researchgate.net While GC methods have been developed for some more volatile benzothiazole derivatives and other related compounds, ucdavis.edunih.govnih.gov their application to "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" would necessitate the development of a robust and reproducible derivatization protocol.
Mass Spectrometric Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the highest level of selectivity and sensitivity for the identification and quantification of trace levels of "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-".
The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing benzothiazole derivatives in complex environmental and biological samples. nih.govacs.org Electrospray ionization (ESI) is a common ionization technique used for these types of polar compounds, often operated in positive ion mode. acs.org
For quantification, tandem mass spectrometry is typically operated in Multiple Reaction Monitoring (MRM) mode. mac-mod.com In MRM, the first quadrupole isolates the precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The second quadrupole is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix and providing excellent sensitivity and accuracy. mac-mod.com This high degree of selectivity is crucial for reliable quantification in complex matrices like wastewater or urine. nih.gov
Table 3: Example Mass Spectrometric Transitions for Benzothiazole Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Benzothiazole | Positive | 136 | 109, 65 | mac-mod.com |
| 2-Methylbenzothiazole | Positive | 150 | 109, 65 | mac-mod.com |
| 2-Hydroxybenzothiazole | Not Specified | Not Specified | Not Specified | acs.org |
| 2-Aminobenzothiazole | Not Specified | Not Specified | Not Specified | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of BTMU. These techniques offer the high sensitivity and selectivity required for detecting trace levels of the parent compound and its metabolites in complex samples.
In a typical LC-MS/MS method for the analysis of benzothiazole derivatives, a reversed-phase liquid chromatography system is used for the separation of the analytes. The mass spectrometer, often a triple quadrupole (QqQ) instrument, is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. epa.govresearchgate.netnih.gov For the analysis of BTMU, specific precursor-to-product ion transitions would be monitored. While a specific published method for BTMU was not identified, a representative set of parameters for a related benzothiazole compound is presented in the table below.
Interactive Table 1: Representative LC-MS/MS Parameters for Benzothiazole Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ of the analyte |
| Product Ions (m/z) | Specific fragments of the analyte |
| Collision Energy | Optimized for each transition |
The selection of precursor and product ions is crucial for the specificity of the method. For BTMU, the protonated molecule [M+H]+ would serve as the precursor ion. Collision-induced dissociation (CID) would then generate specific product ions that are characteristic of the BTMU structure.
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, QTOF)
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, are invaluable for the identification of unknown transformation products of BTMU. nih.govnih.gov HRMS provides high mass accuracy and resolution, enabling the determination of the elemental composition of unknown compounds and facilitating their structural elucidation. nih.gov
The general workflow for identifying transformation products using HRMS involves:
Sample Analysis: Analysis of control and exposed samples by LC-HRMS.
Data Processing: Comparison of the full-scan mass spectra to identify potential metabolites that are present only in the exposed samples.
Formula Generation: Generation of possible elemental compositions for the detected masses with high mass accuracy.
Structure Elucidation: Interpretation of the fragmentation patterns obtained from MS/MS spectra to propose the chemical structures of the transformation products.
The high resolving power of instruments like the Orbitrap allows for the separation of isobaric interferences, which is particularly important in complex matrices. nih.gov
Advanced Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS))
The choice of ionization technique is critical for the successful analysis of BTMU and its derivatives. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly used techniques for LC-MS analysis of such compounds.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds. americanpharmaceuticalreview.comresearchgate.net Given the urea and benzothiazole moieties in BTMU, it is expected to be amenable to ESI in the positive ion mode, forming a protonated molecule [M+H]+. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not efficiently ionized by ESI. wikipedia.orgnationalmaglab.orgencyclopedia.pub For some benzothiazole compounds, APCI has been shown to be less susceptible to matrix effects compared to ESI. nih.gov The choice between ESI and APCI would depend on the specific physicochemical properties of BTMU's transformation products and the complexity of the sample matrix.
Spectroscopic Characterization of Transformation Products
The unambiguous identification of transformation products requires spectroscopic characterization in addition to mass spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of BTMU and its transformation products.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of BTMU would show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as bands associated with the benzothiazole ring. Changes in the IR spectrum after transformation would indicate modifications to these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzothiazole ring system. researchgate.net The UV-Vis spectrum of BTMU would exhibit absorption maxima characteristic of the benzothiazole moiety. Alterations in the position and intensity of these absorption bands in the transformation products would suggest changes to the aromatic system.
Method Validation and Quality Control in Environmental Analysis
The reliability of analytical data for BTMU in environmental samples is ensured through rigorous method validation and the implementation of quality control procedures. mdpi.commdpi.com
A typical method validation for the analysis of a benzothiazole urea herbicide like BTMU in water would include the assessment of the following parameters: rsc.org
Interactive Table 2: Parameters for Analytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Recovery of 70-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 20% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte |
Quality Control (QC) procedures are essential for monitoring the performance of the analytical method on an ongoing basis. gdut.edu.cn Key QC measures include:
Analysis of Blanks: Method blanks are analyzed to check for contamination.
Spiked Samples: Matrix spikes and matrix spike duplicates are analyzed to assess the accuracy and precision of the method in the specific sample matrix.
Certified Reference Materials (CRMs): When available, CRMs are analyzed to verify the accuracy of the method.
Internal Standards: The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in instrument response.
By adhering to these validation and quality control protocols, laboratories can ensure the generation of high-quality, defensible data for the environmental monitoring of "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-".
Limits of Detection and Quantification (LOD/LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. gtfch.orgresearchgate.net For environmental monitoring of Benthiazuron, methods must be sensitive enough to measure concentrations at or below regulatory thresholds.
The determination of LOD and LOQ is typically performed by assessing the signal-to-noise (S/N) ratio, where the LOD is commonly established at an S/N ratio of 3:1, and the LOQ at 10:1. mdpi.com Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. gtfch.org For multi-residue methods analyzing pesticides in complex matrices like agricultural soil, techniques such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS) are employed to achieve the necessary sensitivity. mdpi.com In such comprehensive methods, the LOD and LOQ for various pesticides can range from 3.0 to 7.5 μg kg⁻¹ and 10 to 25 μg kg⁻¹, respectively. mdpi.com The specific values depend on the analyte, the complexity of the matrix, and the instrumentation used. gtfch.org
Table 1: Illustrative LOD and LOQ for Pesticide Analysis in Environmental Samples This table provides typical values for multi-residue methods as specific validated data for Benthiazuron was not available in the search results.
| Parameter | Matrix | Typical Value Range | Analytical Technique | Reference |
|---|---|---|---|---|
| LOD | Agricultural Soil | 3.0 - 7.5 µg/kg | UHPLC-MS/MS | mdpi.com |
| LOQ | Agricultural Soil | 10 - 25 µg/kg | UHPLC-MS/MS | mdpi.com |
| LOQ | Soil and Sediment | 0.5 - 2.5 ng/g | LC-MS/MS | researchgate.net |
| LOQ | Water | 2.5 - 14 ng/L | LC-MS/MS | researchgate.net |
Recovery and Reproducibility Studies
Recovery and reproducibility are critical validation parameters that demonstrate the accuracy and precision of an analytical method. bund.deeditage.com Recovery studies measure the efficiency of the extraction process by comparing the amount of analyte measured in a fortified (spiked) sample against the known amount added. researchgate.net Reproducibility assesses the consistency of results when the analysis is performed under different conditions, such as by different analysts or on different days. editage.com
For methods designed to quantify Benthiazuron in environmental samples, the extraction step is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often optimized for soil matrices. mdpi.comnih.gov Method validation guidelines, such as those from SANTE, often recommend average recoveries between 70% and 120%. mdpi.com The precision of the method is evaluated by the relative standard deviation (RSD), which should ideally be ≤ 20%. mdpi.com Achieving high recovery and good reproducibility ensures that the analytical method provides an accurate and reliable measurement of the Benthiazuron concentration in the sample. researchgate.net
Table 2: Typical Method Validation Parameters for Pesticide Residue Analysis This table illustrates common acceptance criteria for recovery and reproducibility in pesticide analysis.
| Parameter | Matrix | Typical Acceptance Criteria | Spike Levels | Reference |
|---|---|---|---|---|
| Recovery | Agricultural Soil | 70 - 120% | 10, 25, 50, 100 µg/kg | mdpi.com |
| Reproducibility (RSD) | Agricultural Soil | ≤ 20% | 10, 25, 50, 100 µg/kg | mdpi.com |
| Recovery | Loamy Soils | 76.1 - 89% | 10, 20, 40 µg/kg | nih.gov |
| Recovery | Sandy Soils | 79.9 - 96.9% | 10, 20, 40 µg/kg | nih.gov |
Application of Isotope-Labeled Standards (e.g., ¹⁴C-labeled compounds) for Method Optimization
Isotope-labeled standards are invaluable tools for the development, optimization, and validation of analytical methods for compounds like Benthiazuron. They come in two main forms: radioactive labels (e.g., ¹⁴C) and stable isotope labels (e.g., ¹³C, D).
Radiolabeled compounds, such as ¹⁴C-Benthiazuron, are particularly useful in environmental fate and metabolism studies. By introducing a ¹⁴C label at a stable position in the molecule, researchers can trace the compound and its transformation products through complex systems like soil or water. This allows for the optimization of extraction and purification steps by ensuring that all relevant metabolites are being captured and accounted for, thereby achieving an accurate mass balance.
Stable isotope-labeled (SIL) analogues of Benthiazuron serve as ideal internal standards for quantitative analysis, especially in methods using mass spectrometry (e.g., LC-MS/MS). nih.gov Because the SIL standard has a higher mass but is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. Adding a known amount of the SIL internal standard to the sample at the beginning of the extraction process allows for the accurate correction of both analyte losses during sample preparation and signal suppression or enhancement caused by the sample matrix. nih.gov This approach significantly improves the accuracy and precision of quantification. nih.gov
Multi-Residue Analysis in Complex Environmental Matrices
Benthiazuron is often present in the environment alongside a wide variety of other pesticides and agrochemicals. nih.gov Therefore, multi-residue analytical methods that can simultaneously detect and quantify a large number of compounds are essential for efficient and comprehensive environmental monitoring. nih.govresearchgate.netnih.gov Soil, in particular, is one of the most complex environmental matrices due to its heterogeneous composition of minerals, organic matter, and water, which can lead to significant analytical challenges. nih.gov
Modern multi-residue methods typically involve an efficient extraction procedure, such as QuEChERS, followed by analysis using highly selective and sensitive instrumentation like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov A key challenge in analyzing complex matrices is the "matrix effect," where co-extracted substances interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov To overcome this, quantification is often based on matrix-matched calibration standards and the use of numerous isotopically labeled internal standards. nih.gov The development of these robust multi-residue methods enables the routine monitoring of Benthiazuron and other relevant pesticides in diverse agricultural soils, providing crucial data for environmental risk assessment. nih.govresearchgate.net
Ecotoxicological Impact on Non Target Organisms and Ecosystems
Effects on Non-Target Flora (e.g., Algae, Other Plant Species)
Studies have shown that benthiavalicarb-isopropyl (B606019) is moderately toxic to algae herts.ac.uk. The risk to non-target terrestrial plants from its representative uses has been considered low researchgate.net.
The primary measure of a substance's effect on algal populations is the inhibition of growth. For benthiavalicarb-isopropyl, laboratory studies have determined the concentration that causes a 50% reduction in growth (EC50) for several key species. These studies are crucial for assessing the potential impact on primary producers in aquatic environments. The green alga Pseudokirchneriella subcapitata showed a 72-hour EC50 for growth rate at 1.9 mg/L. For the diatom Navicula pelliculosa, the 72-hour EC50 for growth rate was determined to be 7.1 mg/L.
While specific studies detailing the direct modulation of chlorophyll (B73375) content and photosynthetic efficiency by benthiavalicarb (B1259727) are not extensively available in the reviewed literature, the observed inhibition of growth in algae is intrinsically linked to disruptions in these fundamental processes. Herbicides and some fungicides can interfere with the photosynthetic machinery of algae, leading to reduced growth and biomass mdpi.com. The growth inhibition data for species like Pseudokirchneriella subcapitata and Navicula pelliculosa suggest that such physiological impacts are occurring.
Toxicity of Benthiavalicarb-isopropyl to Non-Target Aquatic Flora
| Species | Endpoint | Value (mg/L) | Exposure Time |
|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Alga) | EC50 (Growth Rate) | 1.9 | 72 hours |
| Navicula pelliculosa (Diatom) | EC50 (Growth Rate) | 7.1 | 72 hours |
Impact on Microbial Communities and Enzyme Activity in Soil and Water
Fungicides, by design, are biologically active molecules, and their introduction into the soil can have unintended consequences on the complex microbial communities that are vital for soil health and nutrient cycling mdpi.comresearchgate.net.
The impact of benthiavalicarb-isopropyl on key soil microbial processes like nitrogen and carbon cycling has been evaluated under laboratory conditions. These processes are critical for nutrient availability and soil fertility.
Carbon Mineralization: This process involves the microbial decomposition of organic matter, releasing carbon dioxide. When tested, benthiavalicarb-isopropyl caused less than a 25% inhibition of carbon mineralization after 28 days, an effect that was transient and recovered to normal levels by the end of the 100-day study period.
Nitrification: This is the microbial conversion of ammonium (B1175870) to nitrate, a crucial step in the nitrogen cycle. Studies showed that benthiavalicarb-isopropyl led to a 36% inhibition of nitrogen transformation after 28 days. This level of impact is generally considered to be of low risk in regulatory frameworks, as the microbial community is expected to recover.
Effects of Benthiavalicarb-isopropyl on Soil Microbial Processes
| Process | Effect (% Inhibition) | Time Point | Recovery |
|---|---|---|---|
| Carbon Mineralization | <25% | 28 days | Recovered by 100 days |
| Nitrogen Transformation (Nitrification) | 36% | 28 days | Considered low risk |
Toxicity to Aquatic Organisms (e.g., Invertebrates, Fish)
Benthiavalicarb-isopropyl is classified as being moderately toxic to a range of aquatic organisms, including fish and invertebrates herts.ac.ukherts.ac.uk. Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) for fish, or that causes immobilization in 50% of a test population (EC50) for invertebrates, over a defined period.
For the freshwater invertebrate Daphnia magna, a standard indicator species, the 48-hour acute EC50 has been determined to be 8.8 mg/L. In the case of fish, the 96-hour acute LC50 for Rainbow Trout (Oncorhynchus mykiss) is greater than 10.5 mg/L, indicating a moderate level of toxicity. Chronic exposure studies on Daphnia magna have established a 21-day No Observed Effect Concentration (NOEC) for reproduction at 0.16 mg/L, highlighting that lower, non-lethal concentrations can still have long-term impacts on population sustainability.
Toxicity of Benthiavalicarb-isopropyl to Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) | Exposure Time |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | Acute | EC50 | 8.8 | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | Acute | LC50 | >10.5 | 96 hours |
| Daphnia magna (Water Flea) | Chronic | NOEC (Reproduction) | 0.16 | 21 days |
Compound Names Table
| Common Name | IUPAC Name |
| Benthiavalicarb | [(2S)-1-{[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]amino}-3-methyl-1-oxo-2-butanyl]carbamic acid |
| Benthiavalicarb-isopropyl | Isopropyl [(2S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino}-3-methyl-1-oxo-2-butanyl]carbamate |
Acute and Chronic Ecotoxicity Assessments (e.g., Microtox Test)
Studies on other phenylurea herbicides provide insight into the potential toxicity of this class of compounds. For instance, the degradation products of the phenylurea herbicide diuron (B1670789) were evaluated using the Microtox® test. This study revealed that many of the diuron derivatives exhibited higher toxicity to Vibrio fischeri than the parent compound itself. nih.govoup.com Similarly, another study demonstrated that the main metabolite of diuron and linuron (B1675549), 3,4-dichloroaniline (B118046) (3,4-DCA), has a higher toxicity than the parent compounds. nih.gov
The following table summarizes Microtox® ecotoxicity data for diuron and its degradation products, illustrating how metabolites can be more toxic than the original herbicide.
| Compound Name | Chemical Formula | Type | EC50 (mM) in Microtox® Test |
| Diuron | C9H10Cl2N2O | Parent Herbicide | >500 |
| N-(3,4-dichlorophenyl)-N'-methylurea | C8H8Cl2N2O | Metabolite | 100 |
| N-(3,4-dichlorophenyl)urea | C7H6Cl2N2O | Metabolite | 110 |
| 3,4-dichloroaniline | C6H5Cl2N | Metabolite | 0.8 |
| 3,4-dichlorophenylisocyanate | C7H3Cl2NO | Photoproduct | 1.8 |
Data sourced from a study on the degradation products of diuron. oup.com
Metabolite Ecotoxicity Profiling
The degradation of phenylurea herbicides in the environment can produce various metabolites through processes like photodegradation and biodegradation. nih.govoup.com As indicated in the section above, these metabolites can exhibit significant toxicity, sometimes exceeding that of the parent herbicide.
Another study on the phenylurea herbicide linuron identified its main metabolite, 3,4-DCA, as having a higher toxicity than the parent compound. nih.gov The persistence and toxicity of such metabolites are critical considerations in a comprehensive environmental risk assessment. The lack of specific studies on the metabolites of "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" represents a significant data gap in understanding its full ecotoxicological impact.
Effects on Terrestrial Invertebrates (e.g., Arthropods, Earthworms)
Information regarding the specific effects of "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" on terrestrial invertebrates is scarce. However, the broader class of phenylurea herbicides is known to have potential impacts on non-target soil organisms. southampton.ac.uk
Direct and Indirect Effects on Non-Target Arthropods and Natural Enemies of Pests
Herbicides can exert both direct toxic effects on terrestrial arthropods and indirect effects by altering their habitat and food sources. While phenylurea herbicides generally have low acute toxicity to animals, their application can disrupt the delicate balance of agroecosystems. wikipedia.org A systematic review of pesticide effects on soil invertebrates indicated that while herbicides generally showed fewer pronounced and persistent effects compared to fungicides and insecticides, there is still a potential for impact. southampton.ac.uk For many herbicides, no-observed-effect concentrations for soil invertebrates in higher-tier studies could not be determined due to a lack of data at lower, environmentally relevant concentrations. southampton.ac.uk
Bioaccumulation and Biotransformation in Ecological Food Chains
The potential for "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" to bioaccumulate and undergo biotransformation in ecological food chains has not been specifically studied. However, the physical and chemical properties of benzothiazole (B30560) derivatives suggest a generally low potential for bioaccumulation. epa.gov Despite this, some benzothiazole compounds have been detected in various environmental matrices and even in human adipose tissue, indicating that some level of bioaccumulation can occur. acs.org The biotransformation of these compounds is a key factor in their environmental fate and potential for trophic transfer. As seen with other phenylurea herbicides, biotransformation can lead to metabolites with different toxicity profiles, which can then be transferred through the food web. nih.gov
Environmental Risk Assessment Methodologies for Benzothiazolyl Urea (B33335) Herbicides
A formal environmental risk assessment for "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-" is not publicly available. The risk assessment for a herbicide typically involves a tiered approach that considers its environmental fate (persistence, mobility) and its ecotoxicological effects on a range of non-target organisms. usda.gov For benzothiazole compounds, risk assessments are complicated by the lack of comprehensive toxicological data for many derivatives and their transformation products. acs.orgnih.govacs.org
The European Union has established a framework for the comparative risk assessment of plant protection products, which includes identifying substances that are candidates for substitution based on their hazard profile to human health or the environment. usda.gov Such assessments rely on comparing the toxicity/exposure ratio of a given pesticide to that of alternative products. Given the data gaps for "Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-", a thorough risk assessment would necessitate further research into its ecotoxicity, environmental fate, and the toxicity of its metabolites.
Advanced Research and Emerging Perspectives
Structure-Activity Relationship (SAR) Studies and Rational Design of New Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule like 3-(2-benzothiazolyl)-1,1-dimethyl-urea influences its biological and environmental interactions. These studies provide a roadmap for the rational design of new compounds with enhanced efficacy or improved environmental profiles.
The biological activity and environmental persistence of 3-(2-benzothiazolyl)-1,1-dimethyl-urea are intrinsically linked to its two primary structural components: the benzothiazole (B30560) ring and the dimethylurea side chain.
Environmental Fate: A compound's structure dictates its physical and chemical properties, which in turn govern its behavior and longevity in the environment. nih.gov Key properties for 3-(2-benzothiazolyl)-1,1-dimethyl-urea include its water solubility, vapor pressure, and susceptibility to degradation processes such as photolysis, hydrolysis, and microbial breakdown. oecd.orgresearchgate.net The dimethylurea group can be a site for microbial degradation, while the benzothiazole ring, a stable heterocyclic system, can contribute to the molecule's persistence. nih.govresearchgate.net The environmental fate of related phenylurea herbicides is known to be influenced by the specific substituents on the aromatic ring, affecting their adsorption to soil particles and their degradation half-life. kpu.canih.gov Understanding these correlations allows researchers to predict the environmental impact of new derivatives and design molecules that are more readily biodegradable.
| Substituents (General) | Can alter electronic properties, steric hindrance, and lipophilicity, leading to changes in target binding affinity and selectivity. | Modifies physical properties like water solubility and soil adsorption, affecting mobility and bioavailability for degradation. |
Computational chemistry and molecular modeling have become indispensable tools for predicting the properties of molecules and guiding the rational design of new compounds. researchgate.net These approaches allow for the in silico evaluation of derivatives before undertaking costly and time-consuming synthesis.
For compounds like 3-(2-benzothiazolyl)-1,1-dimethyl-urea, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. 3D-QSAR, for instance, can build robust models that correlate the three-dimensional properties of a molecule with its biological activity. nih.gov Molecular docking simulations are used to predict how the herbicide binds to its target, the D1 protein. These simulations can reveal key interactions, such as hydrogen bonds, and help explain how structural changes might enhance or weaken this binding. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of the molecule. mdpi.com These calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net By calculating these and other electronic properties (e.g., charge distribution, molecular electrostatic potential), researchers can predict a molecule's reactivity and potential metabolic pathways, aiding in the design of compounds with desired efficacy and environmental characteristics. mdpi.comnih.gov
Table 2: Application of Computational Methods in Compound Design
| Computational Method | Predicted Parameters | Application in Rational Design |
|---|---|---|
| Molecular Docking | Binding affinity, binding pose, key intermolecular interactions (e.g., hydrogen bonds). | Optimizing the structure for stronger and more specific binding to the target protein (e.g., D1 protein). |
| 3D-QSAR | Correlation between 3D molecular fields (steric, electrostatic) and biological activity. | Building predictive models to estimate the activity of unsynthesized analogues. |
| Quantum Chemistry (DFT) | HOMO-LUMO energy gap, charge distribution, molecular electrostatic potential, reactivity descriptors. | Predicting chemical reactivity, metabolic stability, and potential degradation pathways. Guiding the design of more effective and less persistent molecules. |
Bioremediation and Phytoremediation Strategies for Contaminated Environments
The environmental persistence of synthetic herbicides necessitates the development of effective remediation strategies. Bioremediation and phytoremediation offer promising, eco-friendly approaches to cleaning up environments contaminated with compounds like 3-(2-benzothiazolyl)-1,1-dimethyl-urea. mdpi.com
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. mdpi.com The degradation of benzothiazole and urea-based compounds has been observed in various microbial species, including bacteria from the genera Rhodococcus and Pseudomonas. oecd.orgresearchgate.net The efficiency of this natural attenuation process can be significantly enhanced through two main strategies:
Bioaugmentation : This process involves introducing specific, pre-selected microbial strains or consortia with a high degradation capacity into the contaminated site. mdpi.comresearchgate.net For soil contaminated with 3-(2-benzothiazolyl)-1,1-dimethyl-urea, this would entail isolating or genetically engineering microbes capable of cleaving the urea (B33335) bond or mineralizing the benzothiazole ring and applying them to the soil.
Biostimulation : This strategy aims to stimulate the growth and activity of the indigenous microbial populations already present in the contaminated environment. researchgate.netnih.gov This is typically achieved by adding nutrients (such as nitrogen, phosphorus, and carbon sources), oxygen, or other electron acceptors that may be limiting microbial activity. nih.gov Optimizing conditions like soil pH and moisture can also boost the metabolic rates of native degraders. nih.gov
Combining these approaches can often lead to more rapid and complete degradation of the target contaminant. mdpi.com
Phytoremediation uses plants to remove, degrade, or stabilize contaminants in soil and water. This green technology can be applied to herbicide contamination through several mechanisms:
Phytodegradation : Plants absorb the contaminant and break it down internally using their metabolic enzymes.
Phytoextraction : Plants take up the contaminant and accumulate it in their tissues (roots, shoots), which can then be harvested and removed from the site.
Rhizodegradation : This process occurs in the soil immediately surrounding the plant roots (the rhizosphere). Plant roots release exudates (sugars, amino acids) that stimulate the activity of soil microorganisms, which in turn degrade the contaminant. nih.gov
The selection of appropriate plant species is critical for successful phytoremediation. The ideal plants would be tolerant to 3-(2-benzothiazolyl)-1,1-dimethyl-urea and possess the metabolic pathways to either degrade it or sequester it effectively.
Research on Herbicide Resistance Mechanisms in Weeds
The repeated use of herbicides with the same mode of action creates strong selective pressure, leading to the evolution of resistant weed populations. usp.br For urea-based PSII inhibitors like 3-(2-benzothiazolyl)-1,1-dimethyl-urea, resistance can evolve through two primary categories of mechanisms. nih.gov
Target-Site Resistance (TSR): This is the most common form of resistance to PSII inhibitors. caws.org.nz It results from genetic mutations in the chloroplast gene (psbA) that codes for the D1 protein, the binding site of the herbicide. uppersouthplatte.org A single nucleotide change can lead to an amino acid substitution in the protein, altering the conformation of the binding pocket. caws.org.nz The most frequently observed mutation confers high levels of resistance by changing the serine residue at position 264 to a glycine (B1666218) (Ser264Gly). researchgate.net This substitution reduces the binding affinity of the urea herbicide, allowing the native plastoquinone (B1678516) molecule to outcompete it, thereby maintaining electron flow and rendering the plant resistant. uppersouthplatte.org
Non-Target-Site Resistance (NTSR): This category includes any mechanism that reduces the amount of active herbicide reaching its target site. nih.gov NTSR is often more complex and can confer resistance to multiple herbicide classes. Key NTSR mechanisms include:
Enhanced Metabolism : Resistant weeds may evolve the ability to detoxify the herbicide more rapidly. This is often accomplished by upregulating specific enzyme families, such as cytochrome P450 monooxygenases (P450s) or glutathione (B108866) S-transferases (GSTs), which chemically modify the herbicide into non-toxic metabolites. nih.govuppersouthplatte.org
Reduced Uptake or Translocation : Alterations in the leaf cuticle or in the plant's vascular system can limit the absorption of the herbicide or its movement from the point of application to the chloroplasts where PSII is located. usp.br
Sequestration : The herbicide is actively transported and compartmentalized into locations where it cannot cause harm, such as the cell vacuole. nih.gov
Understanding these resistance mechanisms is crucial for developing sustainable weed management strategies that can mitigate the evolution and spread of herbicide-resistant biotypes. usp.br
Molecular Basis of Resistance Development
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, stemming from intense and repeated selection pressure. For herbicides like Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- (Methabenzthiazuron), which acts by inhibiting photosynthesis at photosystem II (PSII), several molecular mechanisms of resistance have been identified. herts.ac.uknih.gov These mechanisms can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-Site Resistance (TSR): The most common and well-documented mechanism of resistance to PSII inhibitors is an alteration of the herbicide's target site. pesticidestewardship.org Methabenzthiazuron, like other urea herbicides, binds to the D1 protein, a core component of the PSII complex in the chloroplast thylakoid membrane. uppersouthplatte.orgresearchgate.net This binding blocks the electron transport chain, leading to the formation of reactive oxygen species and subsequent cell death. uppersouthplatte.org
Resistance occurs due to point mutations in the chloroplast gene (psbA) that encodes the D1 protein. uppersouthplatte.orgunl.edu These single nucleotide polymorphisms (SNPs) result in an amino acid substitution in the D1 protein, altering the conformation of the herbicide-binding niche. nih.gov A prevalent mutation conferring resistance to triazine herbicides (another class of PSII inhibitors) is a substitution of serine for glycine at position 264 (Ser264Gly). uppersouthplatte.orgnih.gov This change reduces the binding affinity of the herbicide, allowing the native plastoquinone molecule to bind and electron transport to continue, rendering the plant resistant. uppersouthplatte.org While the Ser264Gly mutation is most common for triazines, other substitutions at different positions (e.g., Val219Ile or Ser264Thr) can confer resistance to urea herbicides. unl.edu Since the psbA gene is located in the chloroplast DNA, this resistance trait is typically maternally inherited. unl.edu
Non-Target-Site Resistance (NTSR): NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These are often more complex and can confer resistance to multiple herbicide classes with different modes of action. ucanr.edu
Enhanced Metabolism: Resistant weeds may possess an enhanced ability to metabolize the herbicide into non-toxic compounds before it can reach the chloroplasts. pesticidestewardship.org This detoxification is often carried out by large enzyme families, including:
Cytochrome P450 monooxygenases (P450s): These enzymes can catalyze the oxidation of the herbicide, initiating its breakdown. uppersouthplatte.org
Glutathione S-transferases (GSTs): These enzymes conjugate the herbicide with glutathione, making it more water-soluble and facilitating its sequestration into the vacuole. uppersouthplatte.org
Sequestration: Some resistant plants can compartmentalize the herbicide away from its target site. pesticidestewardship.org The herbicide may be moved into the cell wall or vacuole, where it cannot interfere with photosynthesis. pesticidestewardship.org
Overexpression of the Target Protein: A less common mechanism involves the plant producing large quantities of the target protein. pesticidestewardship.org In this case, even if some of the D1 protein is bound by the herbicide, enough remains unbound to maintain photosynthetic function. pesticidestewardship.org
| Mechanism Category | Specific Mechanism | Molecular Basis |
|---|---|---|
| Target-Site Resistance (TSR) | Altered Target Site | Point mutation in the chloroplast psbA gene leading to an amino acid substitution (e.g., Val219Ile) in the D1 protein, which reduces herbicide binding affinity. nih.govunl.edu |
| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | Increased activity of detoxification enzymes like Cytochrome P450s or Glutathione S-transferases (GSTs) that degrade the herbicide into inactive forms. pesticidestewardship.orguppersouthplatte.org |
| Sequestration/Compartmentalization | Transport and isolation of the herbicide into cellular compartments like the vacuole or cell wall, preventing it from reaching the chloroplast. pesticidestewardship.org |
Agronomic and Ecological Management Strategies to Mitigate Resistance
To preserve the efficacy of herbicides like Methabenzthiazuron and ensure long-term weed control, it is crucial to adopt management strategies that reduce the selection pressure for resistance. An integrated approach that combines various tactics is most effective. phytojournal.com
Agronomic Strategies:
Herbicide Rotation and Mixtures: The cornerstone of resistance management is to avoid the repeated use of herbicides with the same mode of action. croplife.org.ausyngenta.co.uk Rotating between different herbicide groups (e.g., PSII inhibitors, ALS inhibitors, ACCase inhibitors) within and between growing seasons prevents the selection of weeds resistant to a single mode of action. hracglobal.commsstate.edu Using tank mixtures of herbicides with different modes of action that are both effective against the target weed can also be a powerful strategy. croplife.org.au
Use of Labeled Rates and Proper Timing: Applying herbicides at the full recommended rate and at the correct weed growth stage is critical. syngenta.co.uk Sublethal doses can allow weakly resistant individuals to survive and reproduce, accelerating the evolution of resistance. syngenta.co.uk
Crop Rotation: Planting different crops in successive seasons disrupts weed life cycles and allows for the use of a wider variety of weed control methods, including different herbicides and cultivation techniques. phytojournal.comnwf.org
Cultural Practices: Enhancing crop competitiveness can suppress weed growth and reduce reliance on herbicides. Practices such as selecting competitive crop varieties, optimizing planting density, and maintaining proper soil fertility give the crop an advantage over weeds. syngenta.co.uk
Ecological and Mechanical Strategies:
Integrated Weed Management (IWM): IWM is a holistic approach that combines chemical, cultural, mechanical, and biological control methods. phytojournal.comnwf.org This diversification of control tactics reduces the selection pressure from any single method.
Mechanical Weed Control: Practices like tillage, hoeing, and mowing can be used to control weeds, thereby reducing the number of herbicide applications needed. syngenta.co.uk
Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during the crop harvesting process to prevent them from entering the soil seedbank. researchgate.net
Field Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches. syngenta.co.uk If found, these patches can be managed aggressively through spot spraying with a different herbicide or mechanical removal to prevent their spread. pesticidestewardship.org
Preventing Spread: Cleaning farm equipment before moving between fields is essential to avoid transporting resistant weed seeds or propagules to new areas. pesticidestewardship.org
| Strategy Type | Management Practice | Description |
|---|---|---|
| Agronomic | Herbicide Rotation/Mixtures | Avoid repeated use of the same mode of action; use tank mixes with different effective modes of action. croplife.org.au |
| Crop Rotation | Alternate crops to disrupt weed cycles and enable different management practices. nwf.org | |
| Enhance Crop Competitiveness | Use competitive cultivars, optimal planting density, and good fertility to suppress weeds. syngenta.co.uk | |
| Ecological/Mechanical | Integrated Weed Management (IWM) | Combine chemical, cultural, biological, and mechanical control methods. phytojournal.com |
| Mechanical Control | Utilize tillage, mowing, or hoeing to manage weed populations. syngenta.co.uk | |
| Scouting and Prevention | Monitor fields for resistant patches and clean equipment to prevent seed spread. pesticidestewardship.org |
Interactions with Other Agrochemicals and Environmental Contaminants
In agricultural ecosystems, Urea, 3-(2-benzothiazolyl)-1,1-dimethyl- is rarely present in isolation. It coexists with a complex mixture of other agrochemicals, such as insecticides, fungicides, and fertilizers, as well as various environmental contaminants. mdpi.comnih.gov These interactions can alter the herbicide's efficacy, persistence, and environmental impact.
Interactions with Other Agrochemicals:
Insecticides: The interaction between urea herbicides and certain insecticides can be significant. For instance, organophosphate insecticides like phorate (B1677698) can increase the phytotoxicity of urea herbicides such as diuron (B1670789) and monuron (B1676734) to crops like cotton. eagri.org This occurs because the insecticide can interfere with the crop's natural detoxification pathways (e.g., P450 enzymes), reducing its ability to metabolize the herbicide and leading to injury. clemson.edu Conversely, some interactions can be antagonistic.
Fungicides: The presence of fungicides can alter the degradation rate of herbicides in the soil. Studies have shown that fungicides like mancozeb (B1675947) can significantly increase the persistence of the urea herbicide linuron (B1675549), likely by inhibiting the microbial populations responsible for its breakdown. nih.gov Other herbicides, such as diuron, may decrease the incidence of certain plant root rots, suggesting a complex interaction with soilborne pathogens. eagri.org
Fertilizers: Fertilizer application can influence herbicide activity. For example, the efficacy of some herbicides is greater on weeds that are actively growing due to ample nitrogen supply. eagri.org Tank-mixing ammonium (B1175870) sulphate is known to increase the activity of glyphosate, and similar effects could be possible with other herbicides by influencing their uptake or translocation. eagri.org However, high levels of phosphorus have been shown to increase the toxicity of atrazine (B1667683) to maize, indicating that nutrient levels can modify crop tolerance. eagri.org
Interactions with Environmental Contaminants:
The environmental fate of Methabenzthiazuron can also be influenced by the presence of other pollutants. Mixtures of pesticides and other contaminants like heavy metals or polycyclic aromatic hydrocarbons (PAHs) are common in agricultural soils. mdpi.comnih.gov The interaction within these mixtures can be complex. The presence of other organic pollutants may either accelerate or retard the degradation of Methabenzthiazuron by affecting the activity and composition of soil microbial communities. For example, some contaminants might be toxic to the microorganisms that degrade the herbicide, leading to increased persistence. Conversely, the presence of another compound could stimulate a microbial population that also happens to degrade Methabenzthiazuron, a process known as co-metabolism.
Role of Environmental Interfaces (e.g., Soil-Water, Sediment-Water) in Chemical Transformation and Persistence
The environmental fate of Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-, including its transformation and persistence, is largely dictated by processes occurring at environmental interfaces, particularly the soil-water and sediment-water boundaries.
Soil-Water Interface: When Methabenzthiazuron is applied to land, it interacts with the soil-water interface. The key processes governing its fate here are adsorption, degradation, and transport.
Adsorption: Methabenzthiazuron exhibits a tendency to adsorb to soil particles. researchgate.net This process is primarily driven by the soil's organic matter and clay content. lpcgov.org The herbicide, being a relatively non-polar molecule, binds to soil organic matter through physical mechanisms like van der Waals forces and hydrogen bonding. researchgate.net This adsorption is crucial as it reduces the concentration of the herbicide dissolved in the soil water, thereby limiting its mobility and potential to leach into groundwater. au.dk The strength of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Soils with higher organic matter content will more strongly adsorb the herbicide, decreasing its bioavailability for weed uptake but also for microbial degradation. lpcgov.org
Transformation and Persistence: The persistence of Methabenzthiazuron in soil is determined by its susceptibility to degradation. A study on its adsorption in various soils noted that no degradation was observed over a 42-day incubation period, suggesting it can be persistent. researchgate.net Degradation can occur through two main pathways:
Microbial Degradation: Soil microorganisms can use the herbicide as a source of carbon or energy, or break it down through co-metabolism. The rate of this process depends on soil conditions such as moisture, temperature, pH, and the health of the microbial community. oregonstate.edu
Chemical Degradation: Abiotic processes like hydrolysis can also contribute to the breakdown of the herbicide, although this is often slower than microbial degradation for urea-based compounds. The balance between adsorption and degradation determines the herbicide's half-life in the soil. Strong adsorption can protect the molecule from microbial attack, increasing its persistence. oregonstate.edu
Sediment-Water Interface: If Methabenzthiazuron moves from agricultural fields into aquatic systems via runoff, it will interact with the sediment-water interface. This interface is a dynamic zone with unique physical, chemical, and biological properties.
Partitioning and Persistence: In the aquatic environment, the herbicide will partition between the water column and the bed sediment. Due to its hydrophobic nature, it is likely to accumulate in the organic-rich sediments. This partitioning process reduces the concentration in the water but creates a long-term reservoir of the contaminant in the sediment. Degradation in sediments can be significantly slower than in aerobic agricultural soils, especially under anaerobic (low-oxygen) conditions that often prevail in deeper sediment layers. nih.gov This can lead to very long persistence times, with the sediment acting as a source for potential re-release of the contaminant back into the water column over time. ecetoc.org
| Interface | Key Process | Controlling Factors | Impact on Compound |
|---|---|---|---|
| Soil-Water | Adsorption | Soil organic matter, clay content, pH. lpcgov.org | Reduces mobility and bioavailability; increases potential persistence. au.dk |
| Degradation | Microbial activity, soil moisture, temperature. oregonstate.edu | Transformation into metabolites; determines environmental half-life. | |
| Sediment-Water | Partitioning | Organic carbon content of sediment, water flow. | Accumulation in sediment, creating a long-term reservoir. |
| Persistence | Oxygen levels (aerobic vs. anaerobic conditions), microbial community. | Significantly longer half-life, especially in anaerobic sediment layers. nih.gov |
Future Directions in Sustainable Agricultural Chemical Research and Environmental Management
The challenges posed by herbicide resistance and the environmental impact of agrochemicals are driving research towards more sustainable solutions. The future of agricultural chemistry and its environmental management will likely focus on an integrated, multi-faceted approach.
Discovery of New Modes of Action: A critical area of research is the discovery of herbicides with novel modes of action. For over 30 years, no major new herbicide mode of action has been commercialized, leading to an over-reliance on existing chemistries and exacerbating resistance issues. researchgate.net Research into natural phytotoxins from plants and microorganisms is a promising avenue for identifying new target sites in weeds. nih.gov
Green and Sustainable Chemistry: The design of future herbicides will increasingly incorporate principles of green chemistry. This involves creating molecules that are highly effective at low use rates, have a favorable toxicological profile for non-target organisms, and are designed to degrade into harmless substances in the environment after their function is complete. fao.org
Advanced Biotechnology and Gene Editing: The development of herbicide-tolerant crops using technologies like CRISPR/Cas9 will continue, potentially enabling the use of newer, more environmentally benign herbicides. numberanalytics.com Biotechnology can also be used to enhance the natural competitiveness of crops against weeds, further reducing the need for chemical intervention. researchgate.net
Emphasis on Integrated Management: There is a growing consensus that a purely chemical approach to weed control is not sustainable. Future environmental management will be built on a foundation of Integrated Weed Management (IWM), which treats herbicides as just one tool in a larger toolbox. mdpi.com This holistic approach, which prioritizes cultural and mechanical practices and uses chemicals judiciously, is essential for managing resistance and protecting environmental quality. numberanalytics.comepa.gov
The overarching goal is to shift from a reactive model of pest control to a proactive, ecologically-based system that is productive, profitable, and environmentally sound. fao.org
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-benzothiazolyl)-1,1-dimethylurea, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-aminobenzothiazole derivatives with dimethylurea or its precursors in inert solvents (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize byproducts . Optimization may include:
- Solvent selection : Polar aprotic solvents enhance nucleophilicity.
- Temperature control : Reflux conditions (~80–110°C) improve yield.
- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate urea formation.
For example, 2-[(benzothiazol-2-yl)thio]acetyl chloride reacts with urea in ethanol under reflux to form thiazole-linked urea derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm, methyl groups at δ 2.8–3.1 ppm) .
- IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹; benzothiazole C=N/C-S bonds at ~1450–1600 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 235 for C₁₀H₁₀N₃OS) and fragmentation patterns validate the structure .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related coumarin-benzothiazole hybrids .
Q. How does the benzothiazole moiety influence the compound’s stability and reactivity?
The benzothiazole ring enhances stability via π-π stacking and hydrogen bonding. Its electron-withdrawing nature increases urea’s electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis or alkylation). Substituents at the 2-position of benzothiazole further modulate reactivity—electron-donating groups (e.g., -OCH₃) reduce electrophilicity, while halogens (e.g., -Cl) enhance it .
Q. What preliminary bioactivity assays are recommended for screening this compound?
- Herbicidal activity : Use Arabidopsis thaliana or Lemna minor models to assess growth inhibition (IC₅₀) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Enzyme inhibition : Kinase assays (e.g., CDK1/GSK3β) with ATP-competitive ELISA protocols .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of 3-(2-benzothiazolyl)-1,1-dimethylurea derivatives?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 30% yield increase in quinazolinone analogues under microwave irradiation) .
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to direct regioselectivity .
- High-throughput screening : Test solvent/base combinations (e.g., DMF/DBU vs. THF/K₂CO₃) to identify optimal conditions .
Q. How should contradictory spectral data (e.g., absorption bands) be interpreted for benzothiazole-urea hybrids?
Substituent effects often explain discrepancies. For example:
- Electron-withdrawing groups (e.g., -NO₂) on benzothiazole cause red shifts in UV-Vis spectra, while electron-donating groups (e.g., -OCH₃) induce blue shifts .
- Hydrogen bonding in polar solvents (e.g., DMSO) can alter fluorescence quantum yields by 20–30% .
Always compare data under identical solvent/pH conditions and validate with DFT calculations .
Q. What experimental designs are optimal for studying photophysical properties of this compound?
- Time-resolved fluorescence : Measure excited-state lifetimes using time-correlated single-photon counting (TCSPC).
- Solvatochromism studies : Correlate emission maxima with solvent polarity parameters (e.g., ET(30)) to assess charge-transfer character .
- Crystallography : Resolve intermolecular interactions (e.g., C-H···π bonds) that influence solid-state luminescence .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
Key modifications include:
- Benzothiazole substitution : 6-Bromo or 6-nitro groups enhance kinase inhibition (e.g., IC₅₀ = 1.2 μM for CDK3) .
- Urea linker flexibility : Rigidifying the linker (e.g., cyclization) improves selectivity for GSK3β over CDK1 .
- Methyl group positioning : 1,1-Dimethyl substitution reduces metabolic degradation compared to mono-methyl analogues .
Q. What strategies mitigate degradation of 3-(2-benzothiazolyl)-1,1-dimethylurea under physiological conditions?
Q. How can computational modeling predict biological targets or photophysical behavior?
- Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB ID 1H1S for CDK2) .
- TD-DFT calculations : Simulate UV-Vis spectra (e.g., Gaussian 09 with B3LYP/6-31G*) to assign electronic transitions .
- QSAR models : Train on datasets (e.g., ChEMBL) to correlate logP values with herbicidal activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
